2-Fluoro-5-hydroxybiphenyl
Description
2-Fluoro-5-hydroxybiphenyl is a fluorinated biphenyl derivative characterized by a hydroxyl group at the 5-position and a fluorine atom at the 2-position of one benzene ring. This structural configuration imparts unique physicochemical properties, such as enhanced polarity and hydrogen-bonding capacity, which are critical in pharmaceutical and materials science applications.
Properties
Molecular Formula |
C12H9FO |
|---|---|
Molecular Weight |
188.20 g/mol |
IUPAC Name |
4-fluoro-3-phenylphenol |
InChI |
InChI=1S/C12H9FO/c13-12-7-6-10(14)8-11(12)9-4-2-1-3-5-9/h1-8,14H |
InChI Key |
ZOPSUEVCRXYLSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-hydroxybiphenyl can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. In this case, 2-fluorophenylboronic acid can be coupled with 4-bromophenol under mild conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, appropriate solvents, and controlled reaction temperatures .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-hydroxybiphenyl undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can undergo reduction reactions to remove the fluorine atom or reduce the hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-fluoro-5-biphenylcarboxaldehyde.
Reduction: Formation of 2-fluorobiphenyl.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-5-hydroxybiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-hydroxybiphenyl involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-Fluoro-5-hydroxybiphenyl (hypothetical) with structurally related compounds from the evidence, focusing on substituent effects, molecular properties, and applications.
Substituent Positioning and Functional Groups
- 2'-Fluoro-5'-Hydroxyacetophenone (BP 9650, CAS 145300-04-5): Structure: Acetophenone backbone with 2-fluoro and 5-hydroxy substituents. Key Properties: Molecular weight = 154.14 g/mol; polar due to the hydroxyl group. Applications: Serves as a pharmaceutical intermediate, leveraging ketone reactivity for further derivatization . Comparison: The hydroxyl group enhances solubility in polar solvents, akin to the hypothetical biphenyl analog. However, the acetophenone backbone introduces different steric and electronic effects compared to a biphenyl system.
- 5-(2-Fluorophenyl)-2-hydroxynicotinic acid (CAS 1267011-08-4): Structure: Nicotinic acid derivative with a 2-fluorophenyl group and hydroxyl substituent. Key Properties: Molecular weight = 249.20 g/mol; carboxylic acid group increases acidity (pKa ~3–4). Comparison: The hydroxyl and fluorine substituents enable hydrogen bonding and electron-withdrawing effects, similar to the target compound. The pyridine ring, however, introduces aromatic nitrogen, altering electronic distribution.
- 2-Fluoro-5-methoxyphenylmethanamine Hydrochloride (CAS 1134508-37-4): Structure: Benzylamine derivative with 2-fluoro and 5-methoxy groups. Key Properties: Molecular weight = 191.63 g/mol; amine functionality facilitates salt formation. Applications: Used as a precursor for drug synthesis, where the methoxy group modulates lipophilicity . Comparison: Methoxy vs. hydroxy substituents significantly affect solubility and reactivity.
Key Research Findings
- Electronic Effects: Fluorine at the 2-position exerts strong electron-withdrawing effects, stabilizing negative charges and directing electrophilic substitution reactions. This is observed in 2'-Fluoro-5'-Hydroxyacetophenone, where the ketone group is activated for nucleophilic addition .
- Biological Activity : Pyridine derivatives like 5-(2-Fluorophenyl)-2-hydroxynicotinic acid show promise in bioactivity studies, likely due to hydrogen-bonding interactions between the hydroxyl group and biological targets .
- Synthetic Utility : Methoxy and amine groups in 2-Fluoro-5-methoxyphenylmethanamine enable diverse functionalization pathways, highlighting the importance of substituent choice in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
